molecular formula C8H5NO2S B1314513 Thieno[3,2-C]pyridine-2-carboxylic acid CAS No. 86236-37-5

Thieno[3,2-C]pyridine-2-carboxylic acid

Cat. No.: B1314513
CAS No.: 86236-37-5
M. Wt: 179.2 g/mol
InChI Key: VKOINCMQZKBKHH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.

Mode of Action

It is believed to interact with its target, grk2, by mimicking atp, the natural substrate of the kinase . This interaction may inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs.

Biochemical Pathways

The inhibition of GRK2 by this compound can affect various biochemical pathways mediated by GPCRs. For instance, it may influence the signaling pathways of hormones and neurotransmitters, which are often mediated by GPCRs .

Pharmacokinetics

Therefore, its bioavailability and the impact of its ADME properties on its therapeutic effects remain unknown .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effect on GRK2. By inhibiting GRK2, it may modulate the function of GPCRs, potentially leading to alterations in cellular responses to hormones and neurotransmitters .

Biochemical Analysis

Biochemical Properties

Thieno[3,2-C]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as GRK2 (G protein-coupled receptor kinase 2), by binding to the ATP pocket of the enzyme . This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-C]pyridine scaffold, which allows it to form secondary interactions with the biological target . Additionally, the compound’s ability to act as a hydrogen bond acceptor and donor enhances its selectivity and reactivity in biochemical transformations .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinase activity, which can lead to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of cell proliferation, apoptosis, and differentiation. For instance, its inhibition of GRK2 can result in the downregulation of certain signaling pathways, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP pocket of kinases, such as GRK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on kinases, leading to sustained alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce active or inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence kinase activity and other signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene derivatives with nitriles under acidic or basic conditions to form the desired bicyclic structure . Another approach involves the use of formic acid or triethyl orthoformate as cyclizing agents .

Industrial Production Methods: Industrial production methods for this compound often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Comparison with Similar Compounds

  • Thieno[2,3-C]pyridine-2-carboxylic acid
  • Thieno[3,4-B]pyridine-2-carboxylic acid
  • Thieno[2,3-B]pyridine-2-carboxylic acid

Comparison: Thieno[3,2-C]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

thieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOINCMQZKBKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544264
Record name Thieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86236-37-5
Record name Thieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl thieno[3,2-c]pyridine-2-carboxylate (D-2) (12 g, 62.1 mmol) in MeOH (150 mL) and H2O (15 mL) was added LiOH.H2O (5.2 g, 124.2 mmol). The solution was stirred at room temperature overnight, and then acidified with 1N aqueous HCl. The resulting white precipitate was collected by filtration and air-dried to afford the title compound. MS (m/z): 179 (M)+.
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15 mL
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